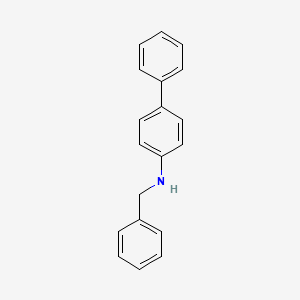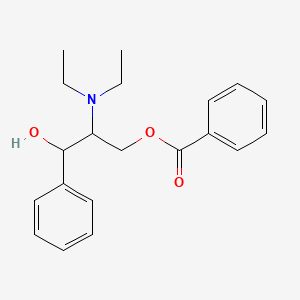
Silane, bromotrioctyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, bromotrioctyl- is an organosilicon compound with the molecular formula C24H51BrSi. It is a derivative of silane, where three octyl groups and one bromine atom are attached to the silicon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Silane, bromotrioctyl- can be synthesized through the reaction of trioctylsilane with bromine. The reaction typically occurs under controlled conditions to ensure the selective bromination of the silane compound. The general reaction is as follows:
[ \text{(C8H17)3SiH} + \text{Br2} \rightarrow \text{(C8H17)3SiBr} + \text{HBr} ]
This reaction requires careful handling of bromine, a highly reactive and corrosive substance. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of silane, bromotrioctyl- involves large-scale bromination processes. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, bromotrioctyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrosilane.
Oxidation Reactions: The silicon atom can be oxidized to form silanol or siloxane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary amines. These reactions are typically carried out in polar solvents such as ethanol or tetrahydrofuran.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used in aqueous or organic solvents.
Major Products Formed
Substitution Reactions: Products include trioctylsilanol, trioctylsiloxane, and various silane derivatives.
Reduction Reactions: The primary product is trioctylsilane.
Oxidation Reactions: Products include trioctylsilanol and trioctylsiloxane.
Wissenschaftliche Forschungsanwendungen
Silane, bromotrioctyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: It is employed in the modification of biomolecules and surfaces for improved biocompatibility and functionality.
Medicine: It is used in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.
Wirkmechanismus
The mechanism of action of silane, bromotrioctyl- involves the interaction of the silicon atom with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The octyl groups provide hydrophobic properties, enhancing the compound’s ability to interact with organic substrates and surfaces.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trioctylsilane: Similar structure but lacks the bromine atom.
Trioctylsilanol: Contains a hydroxyl group instead of a bromine atom.
Trioctylsiloxane: Contains an oxygen-silicon bond instead of a bromine atom.
Uniqueness
Silane, bromotrioctyl- is unique due to the presence of the bromine atom, which allows for selective substitution reactions. This makes it a versatile reagent in organic synthesis and surface modification applications. The hydrophobic octyl groups also enhance its compatibility with organic materials, making it valuable in various industrial applications.
Eigenschaften
| 68900-90-3 | |
Molekularformel |
C24H51BrSi |
Molekulargewicht |
447.7 g/mol |
IUPAC-Name |
bromo(trioctyl)silane |
InChI |
InChI=1S/C24H51BrSi/c1-4-7-10-13-16-19-22-26(25,23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3 |
InChI-Schlüssel |
GRMBPTONJVRIHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC[Si](CCCCCCCC)(CCCCCCCC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


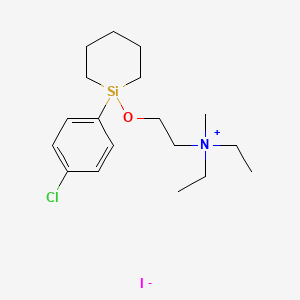
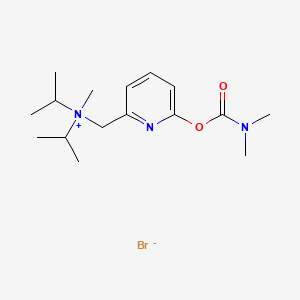
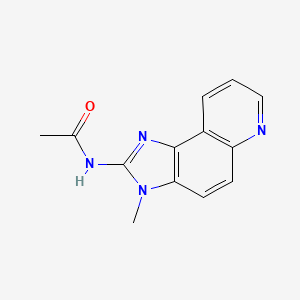

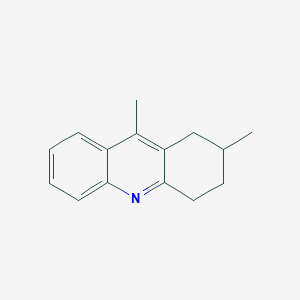
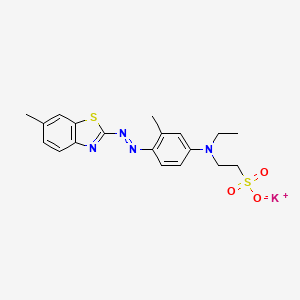
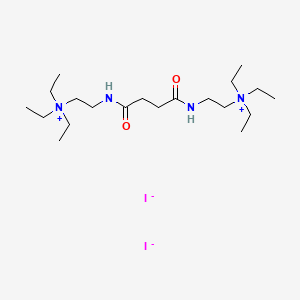


![Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate](/img/structure/B13765280.png)
